Diphenylsilanediol

Übersicht

Beschreibung

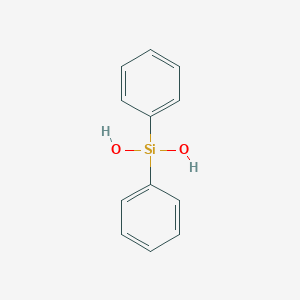

Diphenylsilanediol is a significant organosilicon compound with the chemical formula ( \text{C}{12}\text{H}{12}\text{O}_{2}\text{Si} ). It is a silanol, characterized by the presence of two hydroxyl groups attached to a silicon atom, which is also bonded to two phenyl groups. This compound forms tetrahedral molecules that create hydrogen-bonded columns in the solid state . This compound is known for its stability under normal conditions and its ability to act as an anticonvulsant, similar to phenytoin .

Vorbereitungsmethoden

Diphenylsilanediol can be synthesized through the hydrolysis of diphenyldichlorosilane. The reaction involves replacing the chlorine atoms on silicon with hydroxyl groups. Here are some common methods:

Hydrolysis with Water: This direct method involves reacting diphenyldichlorosilane with water.

Mild Base Hydrolysis: Using mild bases like sodium bicarbonate or potassium bicarbonate along with water can help neutralize the hydrochloric acid produced during the reaction and improve the yield of this compound.

Industrial production methods typically involve controlled hydrolysis in the presence of an acid catalyst and an organic solvent, followed by heating and refluxing .

Analyse Chemischer Reaktionen

Diphenylsilanediol undergoes various chemical reactions, including:

Condensation: The silanol groups can condense to form siloxane bonds, leading to the formation of cyclic or linear polymers.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability can be affected by the presence of strong oxidizing or reducing agents.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include mild bases for hydrolysis and organic solvents for facilitating reactions. Major products formed include siloxane polymers and modified organosilicon compounds .

Wissenschaftliche Forschungsanwendungen

Polymer Science

1.1 Synthesis of Polymers

DPSD serves as a critical building block in the synthesis of various polymeric materials. One notable application is in the creation of ladder-like polysiloxanes , which are synthesized through reactions involving diphenylsilanediol. For example, a UV-curable ladder-like diphenylsiloxane-bridged methacryl-phenyl-siloxane (L-MPS) was developed using DPSD, exhibiting excellent thermal stability and optical properties. The L-MPS showed a transmittance of 98% and a refractive index of approximately 1.61 at 450 nm, making it suitable for optical applications .

Table 1: Properties of L-MPS

| Property | Value |

|---|---|

| Transmittance | 98% |

| Refractive Index | 1.61 |

| Thermal Stability | High |

1.2 Copolymerization

DPSD is also utilized in copolymerization reactions to enhance the properties of polyesters. Research indicates that incorporating DPSD into poly(butylene adipate-co-terephthalate) (PBAT) improves thermal stability and mechanical properties. The introduction of DPSD increases the melting temperature and crystallization temperature of the copolyester, indicating enhanced structural integrity .

Table 2: Thermal Properties of PBAT with DPSD

| Sample | Tm (°C) | Tc (°C) | Tg (°C) | ΔHm (J/g) | ΔHc (J/g) |

|---|---|---|---|---|---|

| 1 | 126.26 | 79.16 | -32.42 | 21.41 | 25.43 |

| 2 | 129.43 | 79.38 | -30.95 | 19.16 | 25.37 |

Materials Engineering

2.1 Dendritic Structures

DPSD has been employed as a core component in the synthesis of phosphorus-containing dendrimers. These dendrimers exhibit unique properties due to their branched architecture and functional end groups, which can be tailored for specific applications such as drug delivery systems or catalysis . The study on these dendrimers revealed that they maintain stability at elevated temperatures and can be further functionalized to enhance their utility.

2.2 Hybrid Materials

The integration of DPSD into hybrid materials has been explored for applications in coatings and films. For instance, titanium-doped hybrid materials synthesized using DPSD demonstrated improved mechanical strength and thermal stability compared to traditional siloxane materials . This opens avenues for developing advanced coatings with enhanced durability.

Medicinal Chemistry

3.1 Anticonvulsant Activity

In medicinal chemistry, this compound has shown potential as an anticonvulsant agent, similar to phenytoin . Research indicates that its mechanism may involve stabilizing neuronal membranes, thus preventing seizures under certain conditions.

Case Studies

Case Study: Synthesis of Ladder-like Polysiloxanes

A study demonstrated the synthesis of L-MPS from phenyltrichlorosilane and DPSD through a series of hydrolysis-condensation reactions followed by UV curing. The resultant material exhibited high reactivity and stability, making it suitable for various industrial applications such as optical devices and coatings .

Case Study: Development of PBAT Copolymers

Another significant study focused on the incorporation of DPSD into PBAT copolymers, highlighting its role in enhancing thermal properties and mechanical strength. The findings indicated that increasing the amount of DPSD led to higher melting and crystallization temperatures, showcasing its effectiveness as an additive in biodegradable polymers .

Wirkmechanismus

The mechanism by which diphenylsilanediol exerts its effects, particularly its anticonvulsant properties, is similar to that of phenytoin. It likely involves the modulation of ion channels and neurotransmitter release in the nervous system . The exact molecular targets and pathways are still under investigation, but its ability to form hydrogen-bonded structures may play a role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Diphenylsilanediol can be compared with other silanediols and organosilicon compounds:

Dimethylsilanediol: Unlike this compound, dimethylsilanediol is not commercially available and is more sensitive to catalytic effects of acids or bases.

Triphenylsilanol: This compound has three phenyl groups attached to silicon and one hydroxyl group, making it structurally different and affecting its reactivity and applications.

This compound’s unique structure, with two phenyl groups and two hydroxyl groups, provides it with distinct properties that make it valuable in various scientific and industrial applications .

Biologische Aktivität

Diphenylsilanediol (DPSD) is a silanol compound that has garnered attention for its diverse biological activities, including potential applications in cancer treatment and antimicrobial properties. This article explores the biological activity of DPSD, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.

Chemical Structure and Properties

This compound is characterized by its silanol functional group (-Si(OH)2) attached to two phenyl groups. This unique structure contributes to its chemical reactivity and biological activity. The compound's molecular formula is C12H12O2Si, and its molecular weight is approximately 224.3 g/mol.

Mechanisms of Biological Activity

-

Anticancer Properties :

- Cell Proliferation Inhibition : Studies have shown that DPSD exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells. For instance, DPSD was found to induce apoptosis in MCF-7 cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels .

- Cell Cycle Arrest : Flow cytometry analyses revealed that DPSD treatment leads to G1 phase arrest in MCF-7 cells, indicating a potential mechanism for its anti-proliferative effects through downregulation of cyclin D2 and CDK2 .

-

Antimicrobial Activity :

- Recent studies have indicated that DPSD derivatives demonstrate moderate to excellent antimicrobial activity against various bacterial strains and fungi, including Candida albicans. The compound's ability to inhibit bacterial growth has been linked to its interaction with key enzymes involved in bacterial metabolism .

-

Anticonvulsant Effects :

- This compound has also been evaluated for its anticonvulsant properties. Research has shown that it may exert protective effects against seizures, although the precise mechanisms remain to be fully elucidated. The compound's structural characteristics may play a role in modulating neurotransmitter systems associated with seizure activity .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Anticancer Activity : A study synthesized a series of this compound derivatives and evaluated their anti-proliferative effects on MCF-7 cells using the MTT assay. Results indicated that most derivatives exhibited higher cytotoxicity than the reference drug Tamoxifen, with IC50 values ranging from 0.83 to 1.81 μM across different compounds .

- Antimicrobial Evaluation : In another study, new isoxazoline derivatives derived from chalcones showed promising antimicrobial activity when combined with this compound. The docking studies suggested that these compounds interact effectively with target enzymes, enhancing their antimicrobial potential .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Eigenschaften

IUPAC Name |

dihydroxy(diphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLFKUHHDPMQFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29226-39-9, 186972-90-7 | |

| Record name | Diphenylsilanediol homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29226-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(diphenylsilylene)], α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186972-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3061340 | |

| Record name | Diphenylsilanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Aldrich MSDS] | |

| Record name | Diphenylsilanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

947-42-2 | |

| Record name | Diphenylsilanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylsilanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylsilanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanediol, 1,1-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylsilanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylsilanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLSILANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36X37P8NBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of diphenylsilanediol?

A: this compound has the molecular formula (C6H5)2Si(OH)2 and a molecular weight of 216.32 g/mol. []

Q2: What spectroscopic techniques are commonly employed to characterize this compound?

A: Researchers frequently utilize infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, and 29Si NMR), and mass spectrometry (MS) to characterize this compound and its derivatives. [, , , ]

Q3: Are there any unique spectroscopic features of this compound?

A: Yes, the presence of the Si-O-H group in this compound results in characteristic IR absorptions, particularly for the Si-OH stretching and bending modes. []

Q4: How does this compound impact the properties of epoxy resins when used as a modifier?

A: Studies demonstrate that incorporating this compound into epoxy resins can enhance their hygrothermal resistance, leading to lower water absorption rates and improved dielectric properties. This improvement is attributed to this compound's ability to slow down crack generation and growth within the material during hygrothermal aging. []

Q5: How does the addition of this compound affect the thermal stability of polymers like polycarbonate and poly[methyl(trifluoropropyl)siloxane]?

A: Research indicates that incorporating this compound can enhance the thermal stability of these polymers. In polycarbonate/potassium-4-(phenylsulfonyl)benzenesulfonate systems, this compound contributed to a denser and more cohesive char structure, improving flame retardancy. [] In poly[methyl(trifluoropropyl)siloxane], the introduction of this compound units increased the temperature for 5% mass loss, indicating enhanced thermal stability. []

Q6: Can this compound be used to create transparent materials for optical applications?

A: Yes, this compound has been successfully incorporated into methacrylate-based polymers to create transparent materials for optoelectronic applications. These materials demonstrate excellent transparency, thermal stability, and improved resistance to discoloration, making them suitable for use in demanding optical environments. [, ]

Q7: What is the role of this compound in the synthesis of polytitanosiloxanes?

A: this compound serves as a reactant alongside tetrabutoxytitanium in the synthesis of polytitanosiloxanes. This reaction yields oligomers composed of various molecular weights, with some being oligo-polytitanosiloxanes and others being this compound oligomers. []

Q8: Can this compound be used to prepare cyclic siloxane compounds?

A: Yes, this compound is a key starting material for the synthesis of octaphenylcyclotetrasiloxane. In this process, this compound reacts with methanol in the presence of an alkaline catalyst to produce the desired cyclic siloxane. []

Q9: Have computational methods been used to study the condensation reactions of this compound?

A: Yes, first-principles calculations have been employed to investigate the mechanism of the sol-gel reaction involving this compound and 3-methacryloxypropyltrimethoxysilane. These calculations provide insights into reaction pathways, rates, and the formation of nanosized products during the sol-gel process. []

Q10: How does the structure of this compound contribute to its observed properties?

A10: The presence of two phenyl groups and two hydroxyl groups on the central silicon atom in this compound dictates its reactivity and physical properties. The hydroxyl groups can undergo condensation reactions to form Si-O-Si linkages, leading to the formation of oligomers and polymers. The phenyl groups contribute to the material's hydrophobicity and influence its interaction with other molecules.

Q11: Are there any known toxicological concerns associated with this compound?

A: While this compound itself hasn't been extensively studied for its toxicological profile, a related compound, diphenylsilandiol, was found to have toxic side effects in dogs, particularly affecting the liver and pancreas. [, ] These findings underscore the need for careful evaluation of potential toxicity when considering this compound and its derivatives for specific applications, particularly those involving biological systems.

Q12: What analytical techniques are used to analyze this compound oligomers?

A: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a powerful technique for analyzing this compound oligomers. This method allows for the separation and identification of different oligomeric species based on their molecular weight and fragmentation patterns. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.